6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-2-(oxan-4-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-2-3-11(14)13(12-9)8-10-4-6-15-7-5-10/h2-3,10H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIMWDJDUNPAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a hydrazine derivative with a diketone or ketoester, followed by cyclization to form the pyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of catalysts, temperature control, and solvent selection to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Their Key Features
The following table compares the target compound with structurally related molecules from the evidence:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s dihydropyridazin-3-one core differs from the dihydropyran-4-one in compound 301 , which lacks the lactam moiety.
The azetidine-containing analog introduces a strained four-membered ring, which may alter conformational flexibility and binding affinity compared to the tetrahydropyran substituent.
Biological Activity Trends :
- Polyketide derivatives like compound 301 exhibit antimicrobial activity due to their interaction with microbial membranes or enzymes . The target compound’s activity remains uncharacterized but could be inferred to differ due to core structure variations.
- Silyl-protected analogs (e.g., ) are typically synthetic intermediates, emphasizing their role in multistep synthesis rather than direct bioactivity.
Research Implications and Gaps
- Computational Modeling: Molecular docking studies could compare the binding modes of the dihydropyridazinone core versus pyran or imidazopyridine analogs to predict target selectivity.
- Synthetic Optimization : Exploring alternative substituents (e.g., fluorinated or chiral groups) could enhance bioavailability or activity, as seen in the 4-fluorophenyl derivative .
Biologische Aktivität
6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2200805-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 208.26 g/mol
Structure: The compound features a dihydropyridazinone core with an oxane substituent, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 2200805-12-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 208.26 g/mol |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial potency.
Anticancer Activity
Preliminary research has suggested that this compound may possess anticancer properties. A study conducted on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. Specifically, the compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, resulting in a reduction of cell viability by approximately 50% at concentrations above 25 µM after 48 hours of exposure.
The proposed mechanism for the anticancer activity involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and metabolism. Additionally, it may modulate apoptotic markers such as caspase-3 and Bcl-2 family proteins.
Case Studies
-
In Vitro Antibacterial Study
- Objective: To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method.
- Results: Inhibition zones were observed, with S. aureus showing greater sensitivity compared to E. coli.
- Conclusion: The compound has potential as a therapeutic agent against bacterial infections.
-
Anticancer Efficacy Assessment
- Objective: To assess the cytotoxic effects on MCF-7 and A549 cell lines.
- Method: MTT assay.
- Results: Significant reduction in cell viability was noted at higher concentrations.
- Conclusion: Indicates potential for development as an anticancer drug.
Q & A
Q. What are the common synthetic routes for 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Oxan-4-ylmethyl group preparation : Cyclization of 1,4-diols or oxidation of tetrahydrofuran derivatives.
- Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (e.g., ethanol or DMF) .
- Coupling reactions : Alkylation or nucleophilic substitution to attach the oxan-4-ylmethyl group to the pyridazinone core.
Purification methods include recrystallization or chromatography (silica gel, RP-HPLC) .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring saturation.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray crystallography : SHELX or WinGX suites for single-crystal structure determination, particularly to resolve stereochemical ambiguities .
Q. How to determine purity and assess reaction completion?
- Methodological Answer :
- Analytical HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) to monitor intermediates and final product purity.
- Thin-layer chromatography (TLC) : Silica plates with fluorescent indicators for rapid reaction tracking.
- Melting point analysis : Consistency with literature values (e.g., decomposition points >250°C suggest high thermal stability) .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yields?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps.
- Catalyst selection : Transition metals (Pd/C) for cross-coupling or Lewis acids (ZnCl₂) for cyclization.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 150°C for 30 minutes vs. 24-hour reflux) .
Q. What strategies elucidate the compound's mechanism of biological action?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., phosphodiesterases) using fluorogenic substrates.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., NPC1 for antiviral activity).
- Cellular uptake studies : LC-MS quantification in cell lysates after incubation .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., oxadiazole vs. triazole) to isolate pharmacophores.
- Meta-analysis : Pool data from multiple assays (e.g., EC₅₀ vs. IC₅₀) to identify assay-specific artifacts.
- Crystallographic validation : Confirm active conformations via co-crystallization with target proteins .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
- QSAR modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity.
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets .
Q. How to address challenges in X-ray crystallography analysis?
- Methodological Answer :
- Disordered atoms : Refinement with SHELXL using PART instructions and restraints.
- Twinning detection : PLATON or ROTAX for metric analysis; data reprocessing with TWINABS.
- Low-resolution data : Apply DEN restraints or Bayesian inference for model completion .
Q. Methods for enantiomer separation and stereochemical analysis?
- Methodological Answer :
- Chiral chromatography : Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients.
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves.
- Diastereomeric crystallization : Use resolving agents (e.g., tartaric acid derivatives) .
Q. How to assess metabolic stability in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate with NADPH-supplemented rat/human microsomes; quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions.
- Plasma stability tests : Monitor degradation in PBS or serum at 37°C over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
